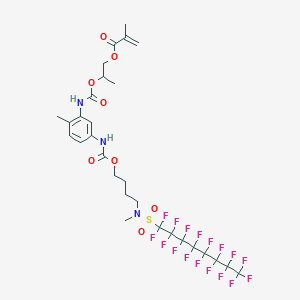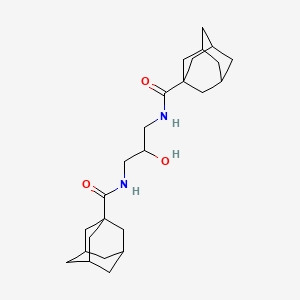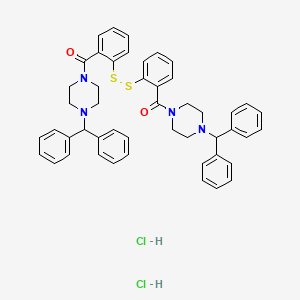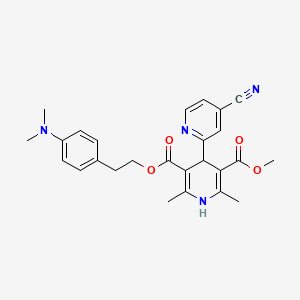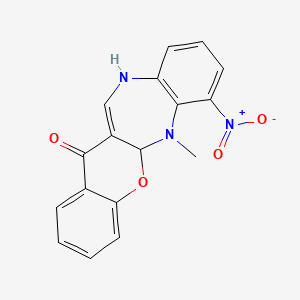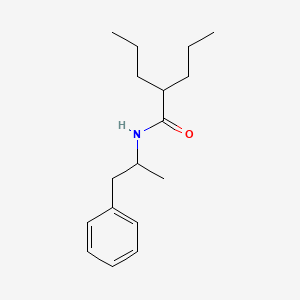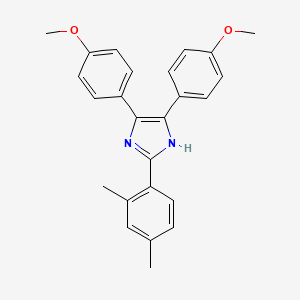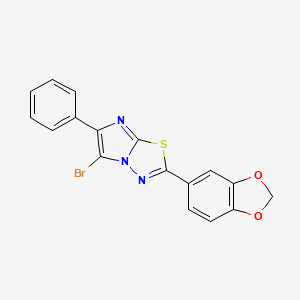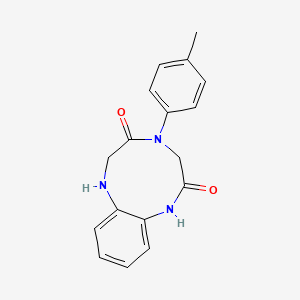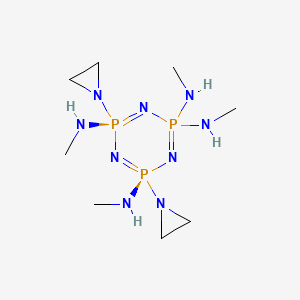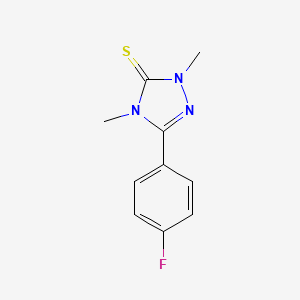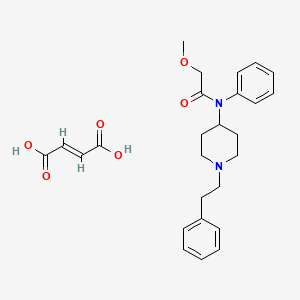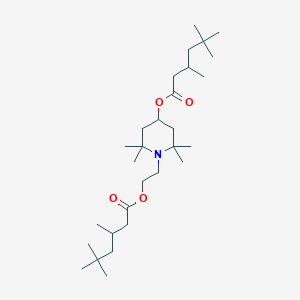
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester is a complex organic compound It is characterized by its unique structure, which includes multiple methyl groups and a piperidinyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester typically involves multiple steps. The process begins with the preparation of the hexanoic acid derivative, followed by the introduction of the piperidinyl ester group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate esterification and other necessary transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid: A simpler carboxylic acid with a six-carbon chain.
3,5,5-Trimethylhexanoic acid: A derivative with three methyl groups on the hexanoic acid chain.
Piperidinyl esters: Compounds containing the piperidinyl ester group, similar in structure but differing in the attached alkyl or aryl groups.
Uniqueness
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester stands out due to its complex structure, which combines multiple functional groups
Propiedades
Número CAS |
1445870-18-7 |
|---|---|
Fórmula molecular |
C29H55NO4 |
Peso molecular |
481.8 g/mol |
Nombre IUPAC |
2-[2,2,6,6-tetramethyl-4-(3,5,5-trimethylhexanoyloxy)piperidin-1-yl]ethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C29H55NO4/c1-21(17-26(3,4)5)15-24(31)33-14-13-30-28(9,10)19-23(20-29(30,11)12)34-25(32)16-22(2)18-27(6,7)8/h21-23H,13-20H2,1-12H3 |
Clave InChI |
HAFKWVXPFIPBEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OCCN1C(CC(CC1(C)C)OC(=O)CC(C)CC(C)(C)C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


